potassium 2-(pyridin-3-yl)propanoate
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Overview
Description
Potassium 2-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of carboxylate salts It is derived from the reaction of pyridine-3-propanoic acid with potassium hydroxide
Preparation Methods
Synthetic Routes and Reaction Conditions
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Direct Neutralization: : The most straightforward method to synthesize potassium 2-(pyridin-3-yl)propanoate involves the neutralization of pyridine-3-propanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature:
C8H9NO2+KOH→C8H8NO2K+H2O
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Ester Hydrolysis: : Another method involves the hydrolysis of the ester derivative of pyridine-3-propanoic acid in the presence of potassium hydroxide:
C8H9NO2R+KOH→C8H8NO2K+ROH
Industrial Production Methods
Industrial production of this compound typically involves large-scale neutralization processes. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the product. The resulting solution is then concentrated and crystallized to obtain the solid potassium salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Potassium 2-(pyridin-3-yl)propanoate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine-3-propanoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, potassium 2-(pyridin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
This compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which potassium 2-(pyridin-3-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can interact with enzymes, altering their activity. The carboxylate group can form ionic bonds with positively charged residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(pyridin-3-yl)propanoate: Similar in structure but with sodium as the counterion.
Potassium 2-(pyridin-2-yl)propanoate: Similar but with the pyridine ring attached at a different position.
Potassium 2-(pyridin-4-yl)propanoate: Another positional isomer with the pyridine ring attached at the fourth position.
Uniqueness
Potassium 2-(pyridin-3-yl)propanoate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The position of the pyridine ring plays a crucial role in determining its chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2742660-88-2 |
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Molecular Formula |
C8H8KNO2 |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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